molecular formula C10H12BrClO B1412795 1-Bromo-3-chloro-5-(2-methylpropoxy)benzene CAS No. 1881291-30-0

1-Bromo-3-chloro-5-(2-methylpropoxy)benzene

Cat. No.: B1412795
CAS No.: 1881291-30-0
M. Wt: 263.56 g/mol
InChI Key: DDXRFRSUMWTQIL-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H12BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a 2-methylpropoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

1-Bromo-3-chloro-5-(2-methylpropoxy)benzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-5-(2-methylpropoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Bromination: The benzene derivative undergoes bromination using bromine or a brominating agent to introduce the bromine atom.

    Chlorination: The brominated compound is then chlorinated using chlorine or a chlorinating agent to introduce the chlorine atom.

    Etherification: Finally, the compound undergoes etherification with 2-methylpropanol in the presence of a suitable catalyst to introduce the 2-methylpropoxy group.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Bromo-3-chloro-5-(2-methylpropoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The compound can be reduced to remove or modify the halogen atoms.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Such as hydroxide ions, alkoxide ions, and amines for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(2-methylpropoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved depend on the context of its use.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-(2-methylpropoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-chloro-5-fluorobenzene: Similar structure but with a fluorine atom instead of the 2-methylpropoxy group.

    1-Bromo-3-chloro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of the 2-methylpropoxy group.

    1-Bromo-3-chloro-5-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of the 2-methylpropoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-3-chloro-5-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXRFRSUMWTQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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